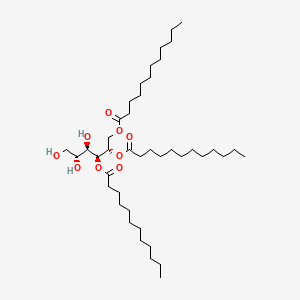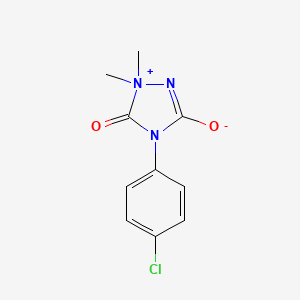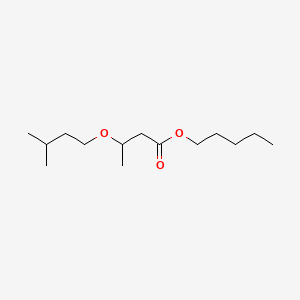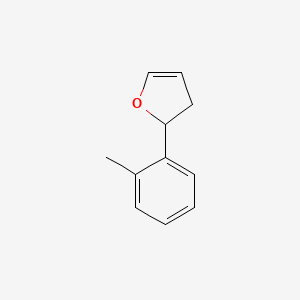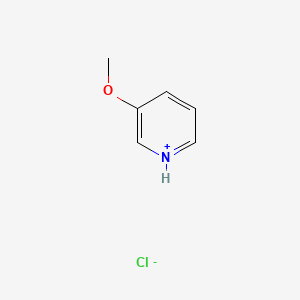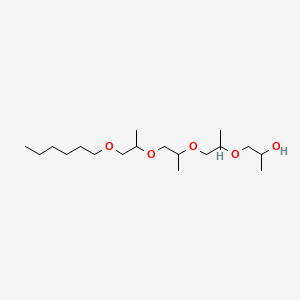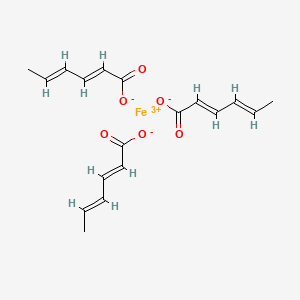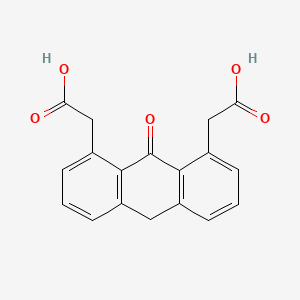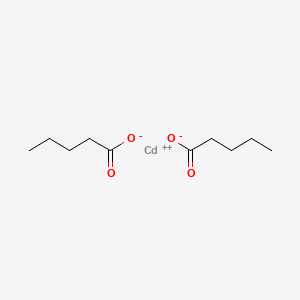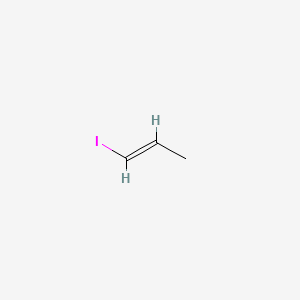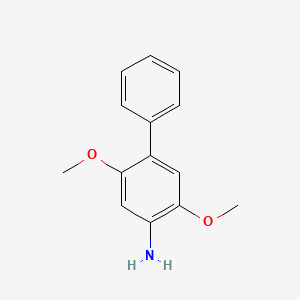
2,5-Dimethoxy(1,1'-biphenyl)-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethoxy(1,1’-biphenyl)-4-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two methoxy groups attached to the biphenyl structure at the 2 and 5 positions, and an amine group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy(1,1’-biphenyl)-4-amine typically involves the nucleophilic aromatic substitution of fluoroarenes with sodium methoxide, followed by Suzuki coupling with chlorinated phenylboronic acids . This method provides good to excellent yields of the desired methoxylated products. The reaction conditions usually involve the use of a palladium catalyst and a base such as potassium carbonate in a suitable solvent like toluene .
Industrial Production Methods
While specific industrial production methods for 2,5-Dimethoxy(1,1’-biphenyl)-4-amine are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethoxy(1,1’-biphenyl)-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of a nitro group would produce an amine.
Applications De Recherche Scientifique
2,5-Dimethoxy(1,1’-biphenyl)-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,5-Dimethoxy(1,1’-biphenyl)-4-amine exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with receptor proteins, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethoxy-1,1’-biphenyl: Lacks the amine group, which may affect its reactivity and applications.
4-Amino-1,1’-biphenyl: Lacks the methoxy groups, which can influence its chemical properties and biological activity.
2,5-Dimethoxy-4-nitro-1,1’-biphenyl:
Uniqueness
2,5-Dimethoxy(1,1’-biphenyl)-4-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
94022-26-1 |
|---|---|
Formule moléculaire |
C14H15NO2 |
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
2,5-dimethoxy-4-phenylaniline |
InChI |
InChI=1S/C14H15NO2/c1-16-13-9-12(15)14(17-2)8-11(13)10-6-4-3-5-7-10/h3-9H,15H2,1-2H3 |
Clé InChI |
ZCUNPZLHSGUNOI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C2=CC=CC=C2)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


